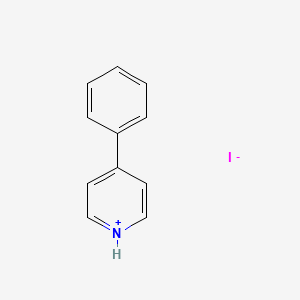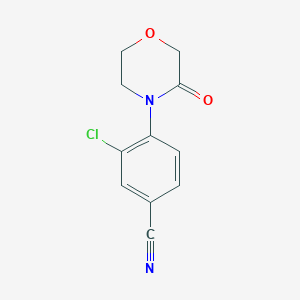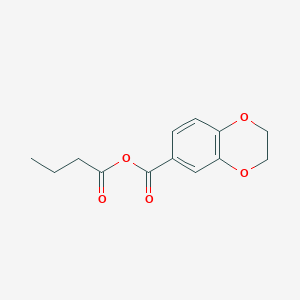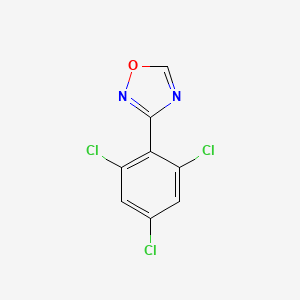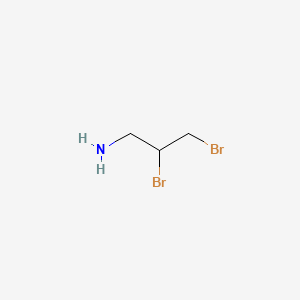
2,3-Dibromopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromopropan-1-amine is an organic compound with the molecular formula C3H8Br2N. It is a white crystalline solid that is highly soluble in water. This compound is often used as an intermediate in organic synthesis and has various applications in chemical research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dibromopropan-1-amine can be synthesized through the reaction of propan-1-amine with bromine. The reaction typically involves the addition of bromine to the double bond of propene, followed by the substitution of the bromine atoms with an amine group. The reaction conditions usually require a solvent such as ethanol and a catalyst like sodium hydroxide .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound involves a more efficient and cost-effective method. One such method includes the reaction of propan-1-amine with bromine in the presence of a phase-transfer catalyst. This method ensures a higher yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromopropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 2,3-dihydroxypropan-1-amine.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of this compound can lead to the formation of 2,3-dibromopropane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: 2,3-Dihydroxypropan-1-amine.
Oxidation: Various oxides depending on the reaction conditions.
Reduction: 2,3-Dibromopropane.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromopropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 2,3-Dibromopropan-1-amine exerts its effects involves the interaction of its bromine atoms with nucleophiles in the reaction medium. The compound can act as an alkylating agent, transferring its bromine atoms to other molecules. This process can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Vergleich Mit ähnlichen Verbindungen
2-Bromopropan-1-amine: Contains only one bromine atom and has different reactivity and applications.
3-Bromopropan-1-amine: The bromine atom is located at a different position, leading to variations in chemical behavior.
2,3-Dichloropropan-1-amine: Similar structure but with chlorine atoms instead of bromine, resulting in different chemical properties.
Uniqueness: 2,3-Dibromopropan-1-amine is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions and its applications in various fields highlight its importance in scientific research and industry .
Eigenschaften
Molekularformel |
C3H7Br2N |
|---|---|
Molekulargewicht |
216.90 g/mol |
IUPAC-Name |
2,3-dibromopropan-1-amine |
InChI |
InChI=1S/C3H7Br2N/c4-1-3(5)2-6/h3H,1-2,6H2 |
InChI-Schlüssel |
VKQMAOOHJWXMPL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CBr)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



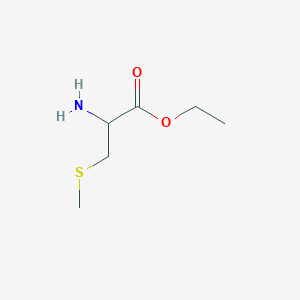

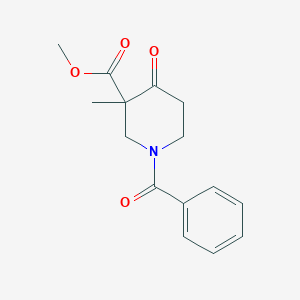
![2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12442856.png)
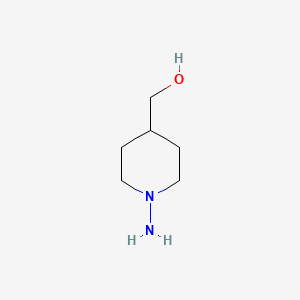
![3-[1-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B12442870.png)


